N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine
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Overview
Description
N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is a complex organic compound that features a triazole ring, a furan ring, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-4-methylbenzaldehyde with furfural in the presence of a base to form the corresponding furan derivative. This intermediate is then reacted with 1H-1,2,4-triazol-3-amine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a similar chlorinated phenyl group but has a thiazole ring instead of a triazole ring.
Indole Derivatives: Compounds containing an indole nucleus, which also exhibit diverse biological activities.
Uniqueness
N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a furan and a triazole ring, along with a chlorinated phenyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H13ClN4O |
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Molecular Weight |
288.73g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C14H13ClN4O/c1-9-2-3-10(6-12(9)15)13-5-4-11(20-13)7-16-14-17-8-18-19-14/h2-6,8H,7H2,1H3,(H2,16,17,18,19) |
InChI Key |
FSTSYSAVDHAECN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CNC3=NC=NN3)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CNC3=NC=NN3)Cl |
Origin of Product |
United States |
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